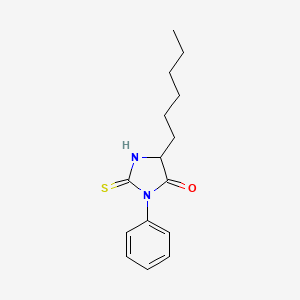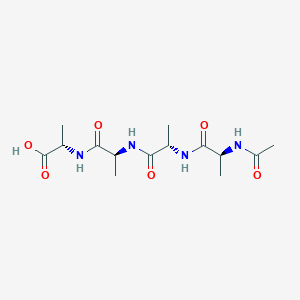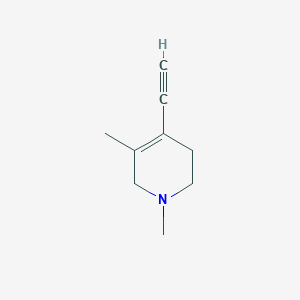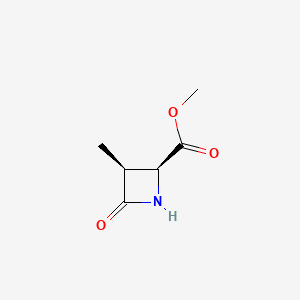
methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound’s unique structure, featuring a methyl group and a carboxylate ester, makes it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of functional groups into organic compounds, making the process more versatile and scalable .
化学反应分析
Types of Reactions
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives.
科学研究应用
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials .
作用机制
The mechanism by which methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It often participates in biochemical pathways by forming covalent bonds with target molecules, thereby altering their activity .
相似化合物的比较
Similar Compounds
- Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate
- (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal
Uniqueness
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in chemical reactions.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-3-4(6(9)10-2)7-5(3)8/h3-4H,1-2H3,(H,7,8)/t3-,4-/m0/s1 |
InChI 键 |
AXVUWGFDZVMNDE-IMJSIDKUSA-N |
手性 SMILES |
C[C@H]1[C@H](NC1=O)C(=O)OC |
规范 SMILES |
CC1C(NC1=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



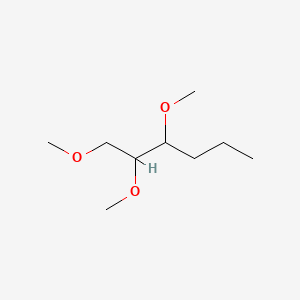
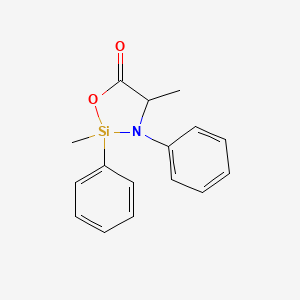
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
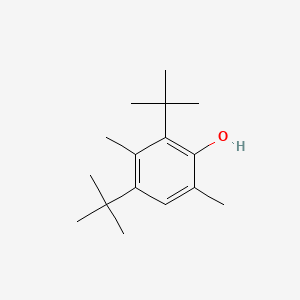

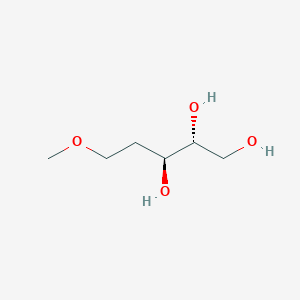
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
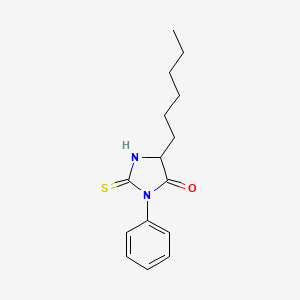
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
